molecular formula C16H12N2O5 B13754515 alpha-Methyl-2-(4-nitrophenyl)-5-benzoxazoleacetic acid CAS No. 51234-92-5

alpha-Methyl-2-(4-nitrophenyl)-5-benzoxazoleacetic acid

Cat. No.: B13754515
CAS No.: 51234-92-5
M. Wt: 312.28 g/mol
InChI Key: YLUWIWDPTZHXQS-UHFFFAOYSA-N
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Description

2-[2-(4-Nitrophenyl)benzooxazol-5-yl]propanoic acid is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzoxazole ring substituted with a 4-nitrophenyl group and a propanoic acid moiety, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-nitrophenyl)benzooxazol-5-yl]propanoic acid typically involves the condensation of 2-aminophenol with 4-nitrobenzaldehyde to form the benzoxazole ringThe reaction conditions often include the use of acidic catalysts and solvents such as acetic acid or toluene, with refluxing temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product in its pure form .

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group, which can further participate in various chemical reactions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Scientific Research Applications

2-[2-(4-Nitrophenyl)benzooxazol-5-yl]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(4-nitrophenyl)benzooxazol-5-yl]propanoic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzoxazole ring can interact with enzymes and receptors, modulating their activity and resulting in anti-inflammatory or analgesic effects .

Comparison with Similar Compounds

  • 2-[2-(4-Chlorophenyl)benzooxazol-5-yl]propanoic acid
  • 2-[2-(4-Methylphenyl)benzooxazol-5-yl]propanoic acid
  • 2-[2-(4-Methoxyphenyl)benzooxazol-5-yl]propanoic acid

Comparison:

Properties

CAS No.

51234-92-5

Molecular Formula

C16H12N2O5

Molecular Weight

312.28 g/mol

IUPAC Name

2-[2-(4-nitrophenyl)-1,3-benzoxazol-5-yl]propanoic acid

InChI

InChI=1S/C16H12N2O5/c1-9(16(19)20)11-4-7-14-13(8-11)17-15(23-14)10-2-5-12(6-3-10)18(21)22/h2-9H,1H3,(H,19,20)

InChI Key

YLUWIWDPTZHXQS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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